

An In-depth Technical Guide to DBCO-sulfo-Cy3

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Compound of Interest

Compound Name: DBCO-Cy3

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This guide provides a comprehensive overview of the chemical and physical properties of DBCO-sulfo-Cy3, a fluorescent dye widely utilized in bioorthogonal chemistry. It includes detailed information on its chemical structure, spectral properties, and a standardized protocol for its application in labeling biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC).

Core Properties and Chemical Structure

DBCO-sulfo-Cy3 is a bright, orange-fluorescent dye that is a derivative of the Cyanine3 (Cy3) fluorophore.^{[1][2]} It is characterized by the presence of a dibenzocyclooctyne (DBCO) group, which allows for copper-free "click chemistry" reactions with azide-containing molecules.^{[1][2]} The inclusion of sulfonate groups enhances its water solubility, making it highly suitable for bioconjugation in aqueous environments.^[3] This dye is largely insensitive to pH in the range of 4 to 10.

The key features of DBCO-sulfo-Cy3 include fast reaction kinetics and good stability, making it a reliable tool for various applications in fluorescence imaging and biological research. It can be effectively conjugated to a variety of biomolecules, including antibodies, peptides, and proteins. Excitation of DBCO-sulfo-Cy3 is typically achieved using laser lines at 532 nm or 555 nm, with visualization through TRITC filter sets.

Chemical Structure Diagram

DBCO-sulfo-Cy3

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Caption: Chemical structure of DBCO-sulfo-Cy3.

Quantitative Data

The following table summarizes the key quantitative properties of DBCO-sulfo-Cy3, compiled from various technical datasheets.

Property	Value	Source
Molecular Formula	C ₅₀ H ₅₄ N ₄ O ₁₁ S ₃	
Molecular Weight	~983.18 g/mol	
CAS Number	1782950-79-1	
Excitation Maximum (λ _{ex})	~555 nm	
Emission Maximum (λ _{em})	~580 nm	
Extinction Coefficient (ε)	~150,000 cm ⁻¹ M ⁻¹	
Solubility	Water, DMSO, DMF	
Purity	≥ 90-95% (HPLC)	
Storage Conditions	-20°C, protect from light	

Experimental Protocol: Antibody Labeling with DBCO-sulfo-Cy3

This protocol details the procedure for labeling an azide-modified antibody with DBCO-sulfo-Cy3 via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

- Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
- DBCO-sulfo-Cy3
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction buffer (e.g., PBS, pH 7.4)
- Desalting spin column or size-exclusion chromatography system for purification
- Spectrophotometer

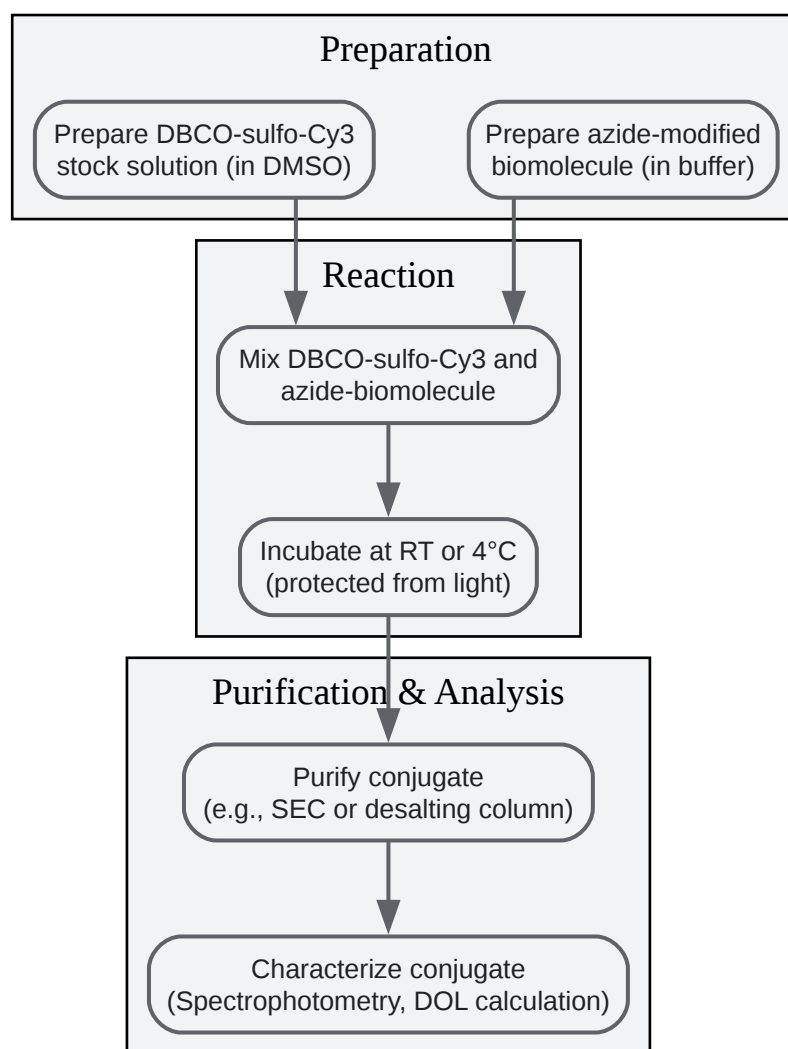
Procedure:

- Preparation of DBCO-sulfo-Cy3 Stock Solution:
 - Dissolve a known quantity of DBCO-sulfo-Cy3 in anhydrous DMSO to prepare a stock solution of 1-10 mM. For example, to make a 10 mM solution, dissolve 0.983 mg of DBCO-sulfo-Cy3 (assuming a molecular weight of 983.18 g/mol) in 100 μ L of DMSO.
- Preparation of Antibody Solution:
 - Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in the reaction buffer. The buffer should be free of primary amines (e.g., Tris) or other azide-reactive components.
- Conjugation Reaction:
 - Add a 5- to 20-fold molar excess of the DBCO-sulfo-Cy3 stock solution to the azide-modified antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.
 - Gently mix the reaction solution and incubate at room temperature for 1-4 hours, or overnight at 4°C, with protection from light. The optimal reaction time may vary depending on the specific antibody and desired degree of labeling.
- Purification of the Conjugate:

- Remove unreacted DBCO-sulfo-Cy3 from the labeled antibody using a desalting spin column or size-exclusion chromatography. Equilibrate the column with the desired storage buffer (e.g., PBS, pH 7.4).
- Apply the reaction mixture to the column and collect the fractions containing the purified antibody-dye conjugate.
- Characterization of the Conjugate:
 - Determine the concentration of the antibody and the dye in the purified conjugate using a spectrophotometer.
 - Measure the absorbance at 280 nm (for the antibody) and at the absorption maximum of Cy3 (~555 nm).
 - The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, can be calculated using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.

Experimental Workflow

The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with DBCO-sulfo-Cy3.



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Caption: Workflow for biomolecule labeling with DBCO-sulfo-Cy3.

This guide provides essential information for the effective use of DBCO-sulfo-Cy3 in research and development. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the manufacturer's specific instructions and safety data sheets.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. DBCO-Cy3 (DBCO-Sulfo-Cy3) | Orange Fluorescent Dye | MCE [medchemexpress.cn]
- 3. Sulfo-Cy3 DBCO, 1782950-79-1 | BroadPharm [broadpharm.com]
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